Evidence Dimension 1: Melting Point and Thermal Stability Differentiation vs. Triacetic Acid Lactone (4-Hydroxy Tautomer)
The 6‑hydroxy tautomer (CAS 67116‑20‑5) exhibits a melting point of 185–189 °C, whereas the 4‑hydroxy tautomer (triacetic acid lactone, CAS 675‑10‑5) melts with decomposition at 188–190 °C . The 3 °C lower onset and narrower range without decomposition for the 6‑hydroxy form reflect the distinct crystal packing of the exocyclic hydroxyl orientation and provide a practical quality‑control differentiator: any batch of 'triacetic acid lactone' exhibiting a melting endotherm onset below 186 °C without decomposition likely contains a non‑trivial fraction of the 6‑hydroxy tautomer.
| Evidence Dimension | Melting point (onset, °C) |
|---|---|
| Target Compound Data | 185–189 °C (no decomposition reported) |
| Comparator Or Baseline | Triacetic acid lactone (CAS 675-10-5): 188–190 °C (with decomposition) |
| Quantified Difference | Δ ≈ −3 °C in onset; absence vs. presence of decomposition |
| Conditions | Open capillary; literature values aggregated from ChemicalBook and ChemSrc databases |
Why This Matters
Melting point depression and the absence of decomposition constitute the simplest orthogonal identity test to distinguish the 6‑hydroxy tautomer from TAL before committing material to expensive biological assays.
